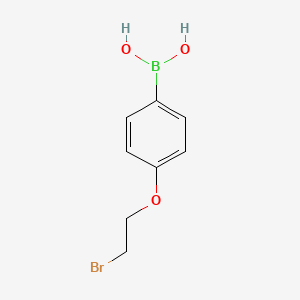

(4-(2-Bromoethoxy)phenyl)boronic acid

CAS No.: 913836-06-3

Cat. No.: VC3359294

Molecular Formula: C8H10BBrO3

Molecular Weight: 244.88 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 913836-06-3 |

|---|---|

| Molecular Formula | C8H10BBrO3 |

| Molecular Weight | 244.88 g/mol |

| IUPAC Name | [4-(2-bromoethoxy)phenyl]boronic acid |

| Standard InChI | InChI=1S/C8H10BBrO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 |

| Standard InChI Key | IJUQRBJDVKMDFJ-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)OCCBr)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)OCCBr)(O)O |

Introduction

(4-(2-Bromoethoxy)phenyl)boronic acid is a chemical compound with the PubChem ID 44119387. It is characterized by its molecular formula and various synonyms, including 913836-06-3, (4-(2-Bromoethoxy)phenyl)boronic acid, 4-(2-Bromoethoxy)phenylboronic acid, [4-(2-Bromoethoxy)phenyl]boronic acid, and 4-(2-Bromoethoxy)benzeneboronic acid .

Synthesis Overview:

-

Starting Materials: Phenylboronic acid derivatives and bromoethoxy compounds.

-

Reaction Conditions: Typically involves palladium-catalyzed cross-coupling reactions or direct etherification reactions.

Applications and Research Findings

Boronic acids, including (4-(2-Bromoethoxy)phenyl)boronic acid, are versatile compounds used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. They are also used in the synthesis of complex molecules and as intermediates in pharmaceutical chemistry.

Applications:

-

Cross-Coupling Reactions: Useful in forming carbon-carbon bonds.

-

Pharmaceutical Intermediates: Can be used to synthesize bioactive molecules.

-

Sensors and Diagnostics: Boronic acids can bind to diols, making them useful in sensing applications.

Comparison with Similar Compounds

Other boronic acids, such as (4-(2-Bromoethyl)phenyl)boronic acid, share similar applications but differ in their side chains. The presence of an ethoxy group in (4-(2-Bromoethoxy)phenyl)boronic acid provides additional flexibility in synthesis and reactivity compared to ethyl-substituted analogs.

Comparison Table:

| Compound | Molecular Weight | IUPAC Name | SMILES |

|---|---|---|---|

| (4-(2-Bromoethoxy)phenyl)boronic acid | 244.88 g/mol | [4-(2-bromoethoxy)phenyl]boronic acid | B(C1=CC=C(C=C1)OCCBr)(O)O |

| (4-(2-Bromoethyl)phenyl)boronic acid | 228.88 g/mol | [4-(2-bromoethyl)phenyl]boronic acid | B(C1=CC=C(C=C1)CCBr)(O)O |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume